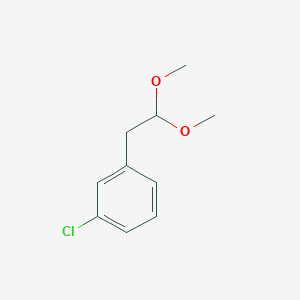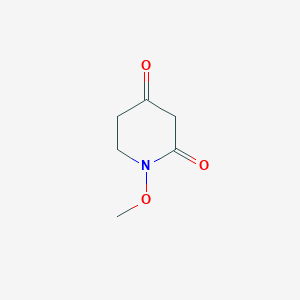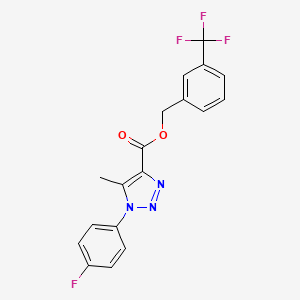
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide, also known as FPOP, is a chemical compound used in scientific research for studying protein structure and dynamics. FPOP is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide, followed by the reaction of the resulting intermediate with 2-phenylsulfonyl-5-hydroxyoxazole. The final compound is obtained by the removal of the protecting group from the oxazole ring.
Starting Materials
2-fluorobenzoyl chloride, piperidine-4-carboxamide, 2-phenylsulfonyl-5-hydroxyoxazole
Reaction
Step 1: Reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine or pyridine to form the intermediate 1-(2-fluorophenyl)piperidine-4-carboxamide., Step 2: Reaction of the intermediate with 2-phenylsulfonyl-5-hydroxyoxazole in the presence of a base such as potassium carbonate or sodium hydride to form the protected intermediate 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide., Step 3: Removal of the protecting group from the oxazole ring using a mild acid such as acetic acid or hydrochloric acid to obtain the final compound 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide.
Wirkmechanismus
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide works by modifying amino acid residues in proteins through a covalent bond. The sulfonyl group of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide reacts with the thiol group of cysteine residues in proteins, forming a covalent bond. This modification can occur under physiological conditions, allowing researchers to study the protein's structure and function in its native state.
Biochemische Und Physiologische Effekte
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying proteins in their native state. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a covalent labeling reagent that can modify amino acid residues in proteins under physiological conditions, allowing researchers to study the protein's structure and function in its native state. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.
Zukünftige Richtungen
There are several future directions for 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide research. One direction is to improve the sensitivity and specificity of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide labeling for certain amino acid residues. Another direction is to develop new methods for analyzing 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide-labeled proteins, such as using cryo-electron microscopy to visualize protein structures at high resolution. Additionally, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide could be used to study the effects of post-translational modifications on protein structure and function, providing valuable insights into the regulation of cellular processes.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide is used in scientific research to study protein structure and dynamics. It is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPWTBDSIVDELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)


![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
